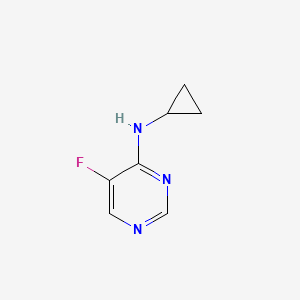
N-cyclopropyl-5-fluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-fluoropyrimidin-4-amine: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a cyclopropyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures (around 50°C) for approximately 25 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted pyrimidine derivative.
Scientific Research Applications
N-cyclopropyl-5-fluoropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biological Research: It is used in the development of new drugs and in the study of enzyme inhibitors.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-5-fluoropyrimidin-4-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and the substituents attached to it. The cyclopropyl group and fluorine atom may enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
- N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Comparison: N-cyclopropyl-5-fluoropyrimidin-4-amine is unique due to the specific substitution pattern on the pyrimidine ring. The presence of the cyclopropyl group and fluorine atom distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H8FN3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
N-cyclopropyl-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C7H8FN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) |
InChI Key |
KWQDATWRVGQWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=NC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




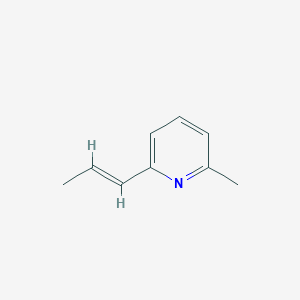
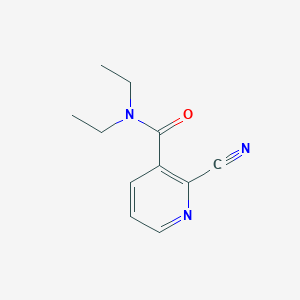

![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
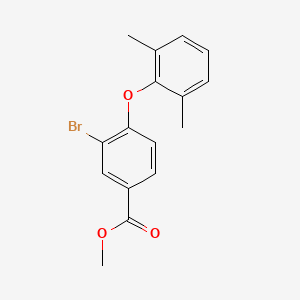
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
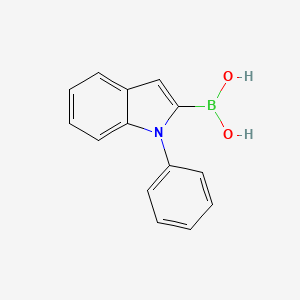
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)



